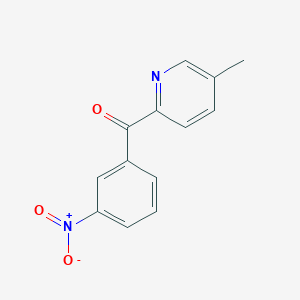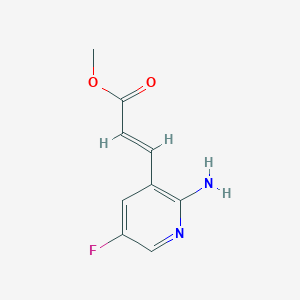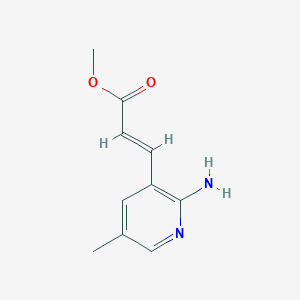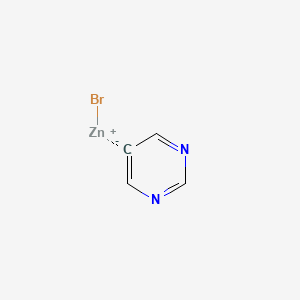
2-(3-Fluorobenzoyl)-6-methylpyridine
Overview
Description
“2-(3-Fluorobenzoyl)-6-methylpyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(3-Fluorobenzoyl)” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 3rd position. This group is attached to the 2nd position of the pyridine ring. The “6-methyl” part indicates a methyl group (-CH3) attached to the 6th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure would likely show a pyridine ring with a benzoyl group attached at the 2nd position and a methyl group at the 6th position. The benzoyl group would have a fluorine atom at the 3rd position .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, under certain conditions, it might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzoyl and methyl groups) would influence its properties .Scientific Research Applications
-
3-Fluorobenzyl Chloride : This compound is used as a building block in organic synthesis . It’s often used in the production of other complex organic compounds. The specific methods of application or experimental procedures would depend on the target compound being synthesized. The outcomes obtained would also vary based on the specific reactions involved .
-
Ethyl (3-fluorobenzoyl)acetate : This compound is used in organic synthesis as well . Again, the specific methods of application or experimental procedures, as well as the outcomes obtained, would depend on the specific reactions involved .
-
L-Alanine, N-(3-fluorobenzoyl)-, heptadecyl ester : This compound is a derivative of L-Alanine, which is an amino acid. It contains a 3-fluorobenzoyl group, similar to the compound you mentioned. The specific applications of this compound are not mentioned, but it could potentially be used in the synthesis of other complex organic compounds .
-
3-Fluorobenzyl chloride : This compound is used as a building block in organic synthesis . It’s often used in the production of other complex organic compounds. The specific methods of application or experimental procedures would depend on the target compound being synthesized. The outcomes obtained would also vary based on the specific reactions involved .
-
N-tert-Butyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide : This compound is a derivative of 3-fluorobenzoyl hydrazine. The specific applications of this compound are not mentioned, but it could potentially be used in the synthesis of other complex organic compounds .
-
L-Alanine, N-(3-fluorobenzoyl)-, heptadecyl ester : This compound is a derivative of L-Alanine, which is an amino acid. It contains a 3-fluorobenzoyl group, similar to the compound you mentioned. The specific applications of this compound are not mentioned, but it could potentially be used in the synthesis of other complex organic compounds .
-
3-Fluorobenzyl chloride : This compound is used as a building block in organic synthesis . It’s often used in the production of other complex organic compounds. The specific methods of application or experimental procedures would depend on the target compound being synthesized. The outcomes obtained would also vary based on the specific reactions involved .
-
N-tert-Butyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide : This compound is a derivative of 3-fluorobenzoyl hydrazine. The specific applications of this compound are not mentioned, but it could potentially be used in the synthesis of other complex organic compounds .
Safety And Hazards
properties
IUPAC Name |
(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYDBHXFFDYQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)






